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Compound of Interest

Compound Name: Quinoline-2-sulfonic acid

Cat. No.: B182390 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

quinoline-2-sulfonic acid and its closely related derivatives. Due to the limited availability of

direct spectroscopic data for quinoline-2-sulfonic acid in the public domain, this document

leverages data from analogous compounds, including quinoline-8-sulfonic acid, 2-

sulfonylquinolines, and quinoline-2-carboxylic acid, to provide a representative spectroscopic

profile. This guide is intended for researchers, scientists, and professionals in drug

development, offering a structured presentation of spectroscopic data, detailed experimental

protocols, and visual representations of analytical workflows.

Spectroscopic Data
The following tables summarize the key spectroscopic data for compounds structurally related

to quinoline-2-sulfonic acid. This data is essential for the structural elucidation and

characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in

Hertz (Hz).

Table 1: ¹H NMR Spectral Data of Quinoline-8-Sulfonic Acid Sodium Salt[1]
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Proton Chemical Shift (δ, ppm) Multiplicity

H-2 9.03 dd

H-3 7.63 dd

H-4 8.35 dd

H-5 7.95 d

H-6 7.69 t

H-7 8.13 d

Solvent: D₂O

Table 2: ¹³C NMR Spectral Data of 2-Tosylquinoline[2]
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Carbon Chemical Shift (δ, ppm)

C-2 158.3

C-3 117.6

C-4 127.6

C-4a 128.8

C-5 129.0

C-6 129.1

C-7 130.4

C-8 130.9

C-8a 147.4

C-1' 136.1

C-2', C-6' 129.7

C-3', C-5' 129.7

C-4' 144.8

CH₃ 21.6

Solvent: Chloroform-d

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Sulfonic Acids and Quinoline Derivatives
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Reference

O-H stretch (sulfonic

acid)
3000-2800 Broad [3]

S=O stretch (sulfonic

acid)

1250-1160, 1080-

1010
Strong [3][4]

C=N stretch

(quinoline)
~1588 Medium [4]

C=C stretch

(quinoline)
~1500, ~1430 Medium-Strong [4]

C-H stretch (aromatic) 3100-3000 Medium

S-O stretch ~900 Strong

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The wavelength of maximum absorption (λmax) is a key parameter.

Table 4: UV-Vis Spectral Data of Quinoline Derivatives

Compound Solvent λmax (nm) Reference

Quinoline Various ~226, ~278, ~313 [5][6]

Quinoline-2-carboxylic

acid
- - -

8-Hydroxyquinoline-5-

sulfonic acid
Water ~235, ~255, ~310 [7]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.
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Table 5: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS[8]

m/z Assignment Description

173 [M]⁺• Molecular Ion

128 [M - COOH]⁺ Loss of the carboxyl radical

129 [M - CO₂]⁺• Loss of carbon dioxide

102 [C₈H₆N]⁺
Subsequent loss of HCN from

the quinoline ring

Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data.

The following sections outline general protocols for the spectroscopic analysis of sulfonic acids

and quinoline derivatives.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., D₂O, DMSO-d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~16 ppm.
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Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: ~240 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2 seconds.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) is a common technique for solid samples.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty ATR crystal is recorded and automatically subtracted

from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water,

ethanol, methanol).

Perform serial dilutions to obtain a final concentration that gives an absorbance reading

between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

Instrumentation and Data Acquisition:

Spectrometer: A dual-beam UV-Vis spectrophotometer.

Spectral range: 200-800 nm.

Cuvette: A 1 cm path length quartz cuvette.

The spectrum of the solvent is used as a blank and is subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile,

water) to a concentration of approximately 1 µg/mL.

If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g.,

ammonium hydroxide) to promote ionization.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source.

Ionization Mode: Positive or negative ion mode, depending on the analyte. For sulfonic

acids, negative ion mode is often preferred.

Mass Range: A range appropriate to detect the molecular ion and expected fragments (e.g.,

m/z 50-500).
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Analysis Type: Full scan for initial analysis, followed by tandem MS (MS/MS) for

fragmentation studies.

Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of quinoline-2-sulfonic acid.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Relationship between molecular structure and spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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